3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole
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Overview
Description
3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-oxo-3-arylpropanenitrile with arylsulfonylhydrazides in the presence of a catalyst such as N-iodosuccinimide (NIS) . This reaction proceeds through successive cyclization and sulfanylation steps to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions, green solvents, and both homo- and heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[1-(Dimethylamino)ethyl]phenol: Another compound with a similar structure but different functional groups.
Sulfur-containing pyrazoles: These compounds have sulfur atoms bonded to the pyrazole ring, offering different chemical properties and biological activities.
Properties
CAS No. |
832688-61-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(1S)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C13H16N2O/c1-10-9-12(15-14-10)13(2,16-3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/t13-/m0/s1 |
InChI Key |
ZNQYSOVARQPSCV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC(=NN1)[C@](C)(C2=CC=CC=C2)OC |
Canonical SMILES |
CC1=CC(=NN1)C(C)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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